

Application Notes and Protocols: Greenhouse Efficacy Trials for Prothioconazole

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Compound of Interest

Compound Name: Prothioconazole

Cat. No.: B1679736

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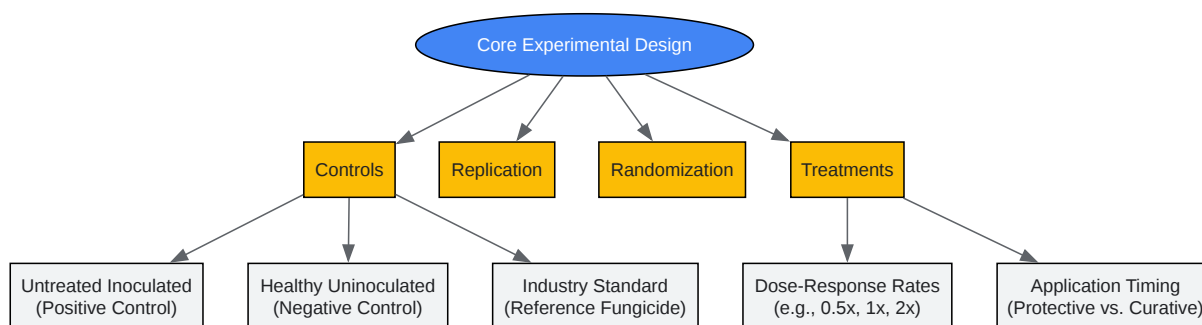
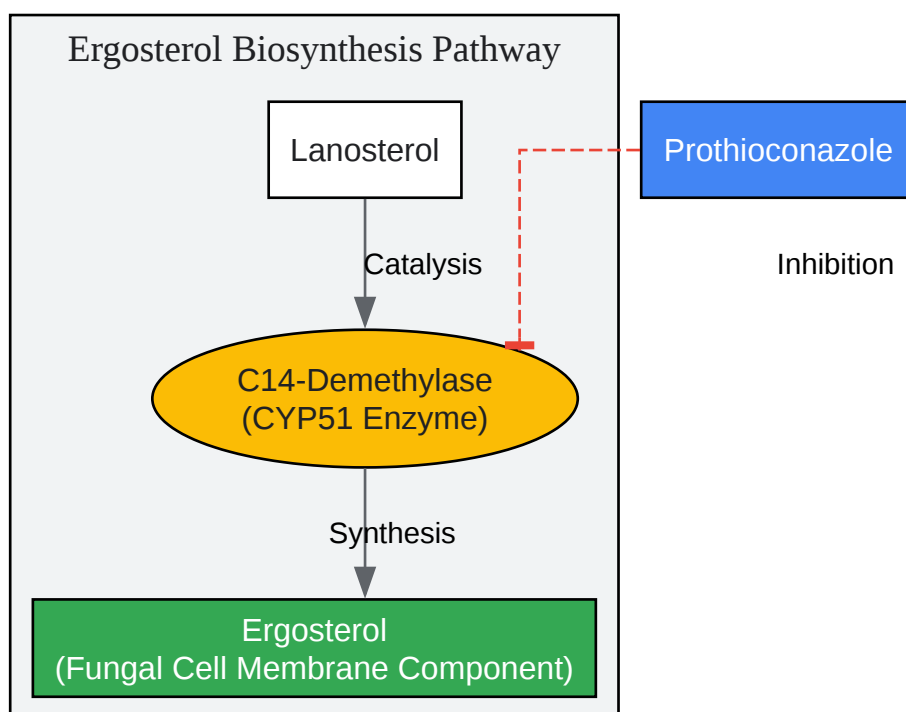
Audience: Researchers, scientists, and drug development professionals.

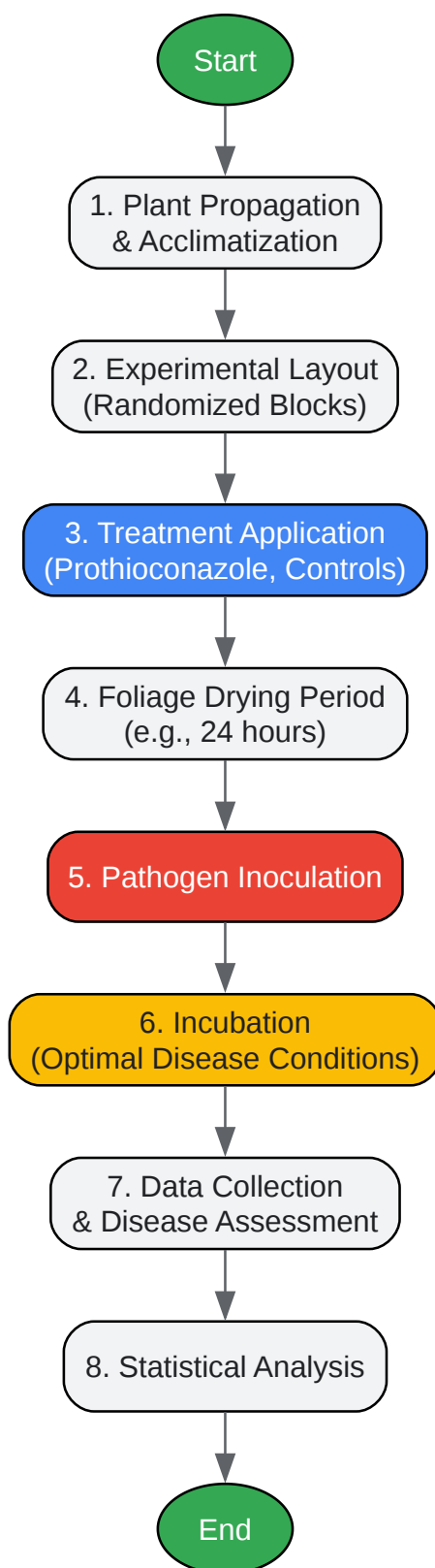
Abstract: This document provides a detailed framework for designing and executing robust greenhouse efficacy trials for **prothioconazole**, a systemic triazolinthione fungicide.

Prothioconazole's primary mode of action is the inhibition of sterol biosynthesis, a critical pathway for fungal cell membrane integrity.^{[1][2]} These protocols outline the necessary steps from experimental design and setup to data collection and analysis, ensuring reliable and reproducible evaluation of **prothioconazole's** protective and curative properties against target fungal pathogens in a controlled environment.

Prothioconazole's Mode of Action: Inhibition of Ergosterol Biosynthesis

Prothioconazole is a demethylation inhibitor (DMI) fungicide that targets the ergosterol biosynthesis pathway in fungi.^[2] Specifically, it inhibits the C14-demethylase enzyme (CYP51), which is essential for converting lanosterol into ergosterol.^{[1][3][4]} Ergosterol is a vital component of the fungal cell membrane, providing structural integrity and regulating fluidity. By disrupting this pathway, **prothioconazole** leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, causing severe damage to the cell membrane and ultimately leading to fungal cell death.^{[1][2]}





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